molecular formula C27H28N2O7S B2412690 (Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537685-41-9

(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2412690
CAS No.: 537685-41-9
M. Wt: 524.59
InChI Key: STCIMPRHAGYAII-JCMHNJIXSA-N
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Description

(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H28N2O7S and its molecular weight is 524.59. The purity is usually 95%.
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Properties

IUPAC Name

2-methoxyethyl (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7S/c1-16-23(26(31)36-13-12-32-2)24(17-6-8-19(33-3)9-7-17)29-25(30)22(37-27(29)28-16)15-18-14-20(34-4)10-11-21(18)35-5/h6-11,14-15,24H,12-13H2,1-5H3/b22-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCIMPRHAGYAII-JCMHNJIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. Recent studies have highlighted their potential as antitumor agents, acetylcholinesterase inhibitors, and antimicrobial agents. This article reviews the biological activities associated with this specific compound, focusing on its cytotoxicity, antibacterial properties, and other relevant pharmacological effects.

Structure and Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions that yield compounds with significant biological potential. The specific structure of the compound under discussion includes various methoxy and benzylidene substituents that may influence its biological activity.

Cytotoxicity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit notable cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown high cytotoxicity against the M-HeLa cervical adenocarcinoma cell line.
    • In comparative studies, its cytotoxicity was found to be twice as effective as the reference drug Sorafenib against M-HeLa cells .
    • Other derivatives in this class have demonstrated moderate activity against prostate adenocarcinoma (PC3) and low toxicity towards normal liver cells .
Cell LineIC50 (µM)Reference DrugComparison
M-HeLa1.5Sorafenib2x more effective
PC310-Moderate activity
Chang Liver Cells20-Low toxicity

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antibacterial properties:

  • Antimicrobial Screening :
    • Compounds in this series have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    • The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .
Bacterial StrainMIC (µM)
Staphylococcus aureus32
Enterococcus faecalis8

Other Biological Activities

In addition to cytotoxic and antibacterial properties, thiazolo[3,2-a]pyrimidines are reported to possess:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant capabilities, which may contribute to their overall therapeutic profile .
  • Anti-inflammatory Effects : Preliminary studies suggest that certain derivatives can modulate inflammatory responses .

Case Studies

Several case studies illustrate the biological efficacy of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Antitumor Activity :
    • A study highlighted a derivative with a nitrophenyl substituent that exhibited high selectivity and potency against MCF-7 breast cancer cells while maintaining low toxicity against normal cells .
  • Antimicrobial Efficacy :
    • A comparative analysis of various thiazolo[3,2-a]pyrimidines demonstrated that modifications in the substituents significantly impacted their antibacterial efficacy against resistant strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazolo[3,2-a]pyrimidine scaffold is known for its ability to inhibit tumor growth through various mechanisms, including the modulation of multidrug resistance (MDR) pathways. The compound's structure allows it to interact with specific targets involved in cancer cell proliferation and survival.

Case Study: MDR Modulation
A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibited significant MDR modulating activity. These compounds were evaluated for their ability to enhance the efficacy of established chemotherapeutics by overcoming resistance mechanisms in cancer cells. The findings indicated that modifications in the chemical structure could lead to increased potency against resistant cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance.

Data Summary: Antimicrobial Efficacy

Pathogen TypeActivity ObservedReference
BacteriaModerate to high inhibition
FungiSignificant antifungal activity

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in reducing inflammation. This is particularly important for conditions such as arthritis and other inflammatory diseases.

Mechanism of Action
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. The compound's ability to modulate these pathways makes it a candidate for further development as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiazolo[3,2-a]pyrimidine core can significantly influence biological activity.

Key Findings on SAR

  • Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
  • Benzylidene Moiety : Modifications on the benzylidene portion can improve target specificity and potency.
  • Thiazole Ring Contribution : The thiazole ring plays a critical role in binding affinity to biological targets.

Q & A

What synthetic methodologies are typically employed for preparing (Z)-configured thiazolo[3,2-a]pyrimidine derivatives?

Level: Basic
Answer:
The synthesis involves a condensation reaction between a thiazolopyrimidine precursor (e.g., 5-aryl-6-methyl-2-thioxo-tetrahydropyrimidine carboxylate) and substituted benzaldehydes. Key steps include:

  • Reagents: Chloroacetic acid (cyclizing agent), sodium acetate (catalyst), and a 1:1 mixture of acetic anhydride/glacial acetic acid.
  • Conditions: Reflux for 8–10 hours, followed by recrystallization (e.g., ethyl acetate/ethanol). achieved 78% yield using 2,4,6-trimethoxybenzaldehyde . Similar protocols are validated in and , emphasizing substituent compatibility .

How do researchers confirm the Z-configuration of the benzylidene substituent?

Level: Basic
Answer:

  • NMR Spectroscopy: Coupling constants (e.g., 3JH,H^3J_{H,H}) between the benzylidene proton and adjacent groups. For example, reports a singlet at δ 7.94 ppm for the =CH proton, consistent with restricted rotation in the Z-isomer .
  • X-ray Crystallography: Definitive confirmation via single-crystal analysis (e.g., used SHELXL to resolve the Z-configuration) .

What are the key challenges in crystallizing these derivatives, and how are they addressed?

Level: Advanced
Answer:

  • Challenges: Molecular flexibility, solvent inclusion, and polymorphism.
  • Solutions:
    • Slow Evaporation: Use mixed solvents (e.g., ethyl acetate/ethanol, 3:2) to control nucleation () .
    • SHELX Refinement: Resolve disorder using SHELXL’s restraints (e.g., ’s ADPs for methoxy groups) .

Which biological assays evaluate the pharmacological potential of these compounds?

Level: Basic
Answer:

  • Antioxidant Activity: Hydrogen peroxide scavenging ( reported IC50_{50} values < 50 µM for methoxy-substituted derivatives) .
  • Antimicrobial Testing: Disk diffusion against S. aureus and C. albicans ( used agar dilution methods) .

How can reaction yields be optimized for derivatives with bulky substituents?

Level: Advanced
Answer:

  • Parameter Adjustments:
    • Time/Temperature: Extend reflux to 10 hours () .
    • Catalyst Loading: Increase sodium acetate (1.5 g vs. 0.5 g in ) .
  • Design of Experiments (DoE): Apply factorial designs (e.g., ’s flow-chemistry optimization) .

What analytical techniques ensure structural purity and integrity?

Level: Basic
Answer:

  • Chromatography: HPLC with UV detection ( used LCMS for purity >95%) .
  • Spectroscopy: 13C^{13}\text{C} NMR to confirm carbonyl resonances (e.g., δ 165–171 ppm in ) .

How do substituents on the benzylidene moiety influence biological activity?

Level: Advanced
Answer:

  • Electron-Donating Groups (e.g., -OCH3_3): Enhance antioxidant activity via radical stabilization ( ) .
  • Steric Effects: Bulky groups (e.g., 2,4,6-trimethoxy) reduce membrane permeability, lowering antifungal efficacy ( vs. 14) .

How are discrepancies in antioxidant activity data resolved?

Level: Advanced
Answer:

  • Comparative SAR Analysis: Systematically vary substituents (e.g., tested 10 derivatives) .
  • Assay Cross-Validation: Combine hydrogen peroxide scavenging, lipid peroxidation, and nitric oxide assays to validate trends .

How is the puckered conformation of the thiazolopyrimidine ring confirmed?

Level: Advanced
Answer:

  • X-ray Diffraction: Measure deviations from planarity (e.g., C5 atom in deviates by 0.224 Å) .
  • Dihedral Angle Analysis: Fused thiazolopyrimidine and benzene rings form an 80.94° angle () .

What role does hydrogen bonding play in crystal packing?

Level: Advanced
Answer:

  • Stabilization: C—H···O bonds form chains (e.g., ’s c-axis alignment) .
  • Graph Set Analysis: Classify motifs (e.g., R22_2^2(8) rings in ) to predict solubility .

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